2,3,4,5-Tetrachloro-6-fluoropyridine
Description
Significance of Halogenated Pyridines as Versatile Building Blocks in Organic Synthesis
Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.commdpi.com The presence of one or more halogen atoms on the pyridine (B92270) ring serves two primary purposes. Firstly, the carbon-halogen bond provides a reactive handle for a multitude of subsequent chemical transformations. Secondly, the halogens electronically modify the pyridine ring, influencing its reactivity and physical properties.
The utility of halopyridines stems from their ability to participate in numerous bond-forming reactions. They are particularly valuable precursors for nucleophilic aromatic substitution (SNAr) reactions, where a halogen is displaced by a nucleophile. mdpi.comnih.gov This reactivity allows for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers, onto the pyridine scaffold. Furthermore, halopyridines are crucial substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and regiocontrol. This versatility makes them indispensable for building the complex molecular frameworks required for biologically active compounds and functional materials. sigmaaldrich.com
Context of Perhalogenated Pyridine Chemistry within Modern Synthetic Methodologies
Perhalogenated pyridines, such as pentachloropyridine (B147404) and pentafluoropyridine, represent a highly reactive subclass of halogenated pyridines. The cumulative electron-withdrawing effect of multiple halogen substituents, combined with the inherent electron-deficient nature of the pyridine nitrogen atom, renders the ring exceptionally susceptible to nucleophilic attack. mdpi.comnih.gov This heightened reactivity makes perhalopyridines powerful starting materials for the synthesis of highly substituted pyridine derivatives that are often difficult to access through other methods. chemicalbook.com
The regioselectivity of nucleophilic substitution on perhalogenated pyridines is a well-studied phenomenon. In pentafluoropyridine, for instance, nucleophilic attack occurs preferentially at the C-4 (para) position, followed by the C-2 (ortho) and C-6 (ortho) positions, with the C-3 (meta) and C-5 (meta) positions being the least reactive. mdpi.comnih.gov This predictable reactivity pattern allows for the controlled, sequential introduction of different substituents onto the pyridine core.
The compound 2,3,4,5-Tetrachloro-6-fluoropyridine fits within this context as a mixed perhalogenated system. Its reactivity is governed by the same electronic principles, but the presence of both chlorine and fluorine atoms introduces additional complexity. In SNAr reactions on activated aromatic systems, fluoride (B91410) is typically a better leaving group than chloride. This suggests that nucleophilic substitution on this compound would likely occur via displacement of the fluorine atom at the C-6 position. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome. The study of such mixed-halogen systems is crucial for developing selective synthetic strategies and expanding the toolbox of modern organic chemistry. google.com
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4FN/c6-1-2(7)4(9)11-5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZSQJOVXGDGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346947 | |
| Record name | 2,3,4,5-Tetrachloro-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17717-16-7 | |
| Record name | 2,3,4,5-Tetrachloro-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,3,4,5 Tetrachloro 6 Fluoropyridine and Analogous Polyhalopyridines
Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyhalogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like polyhalogenated pyridines. youtube.compearson.com Unlike electrophilic substitutions common to electron-rich aromatics, SNAr involves the attack of a nucleophile on the electron-poor ring. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org In this process, the nucleophile first attacks the aromatic ring to form a negatively charged intermediate, which is then stabilized by electron-withdrawing groups. masterorganicchemistry.comstackexchange.com Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. youtube.com The presence of multiple halogen atoms and the ring nitrogen in compounds like 2,3,4,5-tetrachloro-6-fluoropyridine makes the pyridine (B92270) core highly susceptible to this type of reaction. nih.gov
Positional Regioselectivity (Ortho, Meta, and Para) and Directing Effects
The regioselectivity of SNAr reactions on the pyridine ring is predominantly controlled by the ring nitrogen atom. The nitrogen atom is highly electron-withdrawing, which reduces the electron density most significantly at the positions ortho (C-2, C-6) and para (C-4) to it. youtube.comresearchgate.netnih.gov This activation makes these positions the most electrophilic and, therefore, the most susceptible to nucleophilic attack. youtube.com Attack at these positions allows the resulting negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization. youtube.com Conversely, attack at the meta positions (C-3, C-5) does not allow for this stabilization, making substitution at these sites far less favorable. youtube.com
In the case of pentafluoropyridine, nucleophilic substitution occurs almost exclusively at the 4-position (para to the nitrogen). researchgate.netnih.gov For this compound, the C-2, C-4, and C-6 positions are all activated. The outcome of a reaction with a nucleophile would depend on a combination of the electronic activation at each site and the nature of the halogen leaving group present. Studies on other polysubstituted pyridines, such as 3-substituted 2,6-dichloropyridines, have shown that the nature and size of other substituents can also influence the regiochemical outcome of the substitution. researchgate.net
| Position of Attack | Relation to Nitrogen | Intermediate Stabilization | General Reactivity |
|---|---|---|---|
| C-4 | Para | High (Negative charge delocalized onto nitrogen) | Highly Activated |
| C-2, C-6 | Ortho | High (Negative charge delocalized onto nitrogen) | Highly Activated |
| C-3, C-5 | Meta | Low (Negative charge not delocalized onto nitrogen) | Deactivated |
Electronic and Steric Influence of Halogen Substituents on SNAr Reactivity
The reactivity of polyhalogenated pyridines in SNAr reactions is profoundly influenced by the electronic and steric properties of the halogen substituents.
Steric Effects: While electronic effects are often dominant, steric hindrance can also play a role in directing the regioselectivity of the reaction. Nucleophilic attack may be disfavored at a sterically congested position. For instance, in studies of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct nucleophilic substitution towards the less hindered 6-position. researchgate.net In this compound, the chlorine atoms at the 2, 3, and 5-positions could sterically influence the accessibility of the adjacent reactive sites to an incoming nucleophile.
Differential Reactivity of Fluorine Versus Chlorine as Leaving Groups in SNAr
A distinctive feature of SNAr reactions is the observed order of leaving group ability for halogens, which is typically F > Cl > Br > I. libretexts.orgresearchgate.netnih.gov This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group. masterorganicchemistry.com This "element effect" arises because the rate-determining step in most SNAr reactions is the formation of the high-energy Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.comnih.gov
Fluorine's superior performance is attributed to its extreme electronegativity. libretexts.orgreddit.com The strong inductive effect of fluorine makes the carbon atom to which it is attached highly electrophilic, accelerating the initial nucleophilic attack. libretexts.orgstackexchange.com This potent electron-withdrawing ability also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. stackexchange.com Therefore, even though the C-F bond is the strongest carbon-halogen bond, its cleavage is not the kinetic bottleneck of the reaction. masterorganicchemistry.comstackexchange.com For this compound, this principle suggests that the fluorine at the C-6 position could be a more favorable leaving group than the chlorine atoms at the electronically activated C-2 or C-4 positions, depending on the specific reaction conditions and the nucleophile used.
| Leaving Group (X) | Relative Rate (kX/kI) | Primary Reason for Reactivity |
|---|---|---|
| F | ~3300 | High electronegativity accelerates rate-determining nucleophilic attack. masterorganicchemistry.com |
| Cl | ~4.5 | Moderate inductive effect and good leaving group ability. |
| Br | ~3.5 | Similar to chlorine; bond cleavage is not rate-limiting. |
| I | 1 | Lowest inductive effect among halogens. |
Data adapted from studies on 2,4-dinitrophenyl halides. masterorganicchemistry.com
Meisenheimer Complex Formation and Stabilization in SNAr Mechanisms
In polyhalogenated pyridines, the Meisenheimer complex is stabilized by several factors:
The Pyridine Nitrogen: The ring nitrogen atom accommodates the negative charge through resonance, which is a powerful stabilizing influence when the attack occurs at an ortho or para position. youtube.com
Halogen Substituents: The strong inductive electron-withdrawing effects of the chlorine and fluorine atoms help to disperse the negative charge across the ring, further stabilizing the complex. stackexchange.com
While the Meisenheimer complex has long been considered a key intermediate, recent computational and experimental evidence suggests that this model may not be universal. nih.govresearchgate.net Some SNAr reactions may proceed through a more concerted pathway, where the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.govbris.ac.uk This is more likely in systems with less effective electron-withdrawing groups or better leaving groups, where the intermediate would be too short-lived to be considered a distinct species. bris.ac.uk
Radical Reactions and Associated Mechanistic Pathways
Beyond ionic pathways, polyhalogenated pyridines can also engage in radical reactions. The formation of pyridyl radicals from halo-precursors can be achieved through processes like single-electron reduction, often facilitated by photoredox catalysis. nih.gov Once generated, these highly reactive intermediates can participate in a variety of transformations.
Common mechanistic pathways involving pyridyl radicals include:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule, resulting in hydrodehalogenation (the net replacement of a halogen with hydrogen). youtube.com
Halogen Abstraction: In this process, a radical abstracts a halogen atom from another molecule. youtube.com
Addition to π Systems: Pyridyl radicals can add to alkenes or alkynes in an anti-Markovnikov fashion. nih.gov This is a key step in radical hydroarylation reactions. nih.gov
Minisci-type Reactions: Electron-deficient heteroarenes like pyridine are susceptible to attack by nucleophilic alkyl radicals. nih.gov This reaction allows for the direct C-H functionalization or, in the case of polyhalopyridines, could potentially lead to the displacement of a halogen atom by an alkyl group.
For a substrate like this compound, selective single-electron reduction could generate a pyridyl radical by cleaving one of the carbon-halogen bonds. The subsequent fate of this radical would be dependent on the reaction conditions and the other reagents present. nih.gov
Cross-Coupling Reactions of Polyhalogenated Pyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated pyridines are effective substrates for these transformations. mdpi.comnih.gov These reactions typically involve the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product.
Various types of cross-coupling reactions are applicable to polyhalopyridine systems:
Suzuki Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. nih.gov It is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This method is used to couple terminal alkynes with organohalides, employing a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukrsc.org It is a reliable method for synthesizing alkynyl-substituted pyridines.
Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent.
Heck Coupling: This reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base.
A key challenge and opportunity in the cross-coupling of polyhalogenated substrates like this compound is achieving regioselectivity. The reaction can often be controlled to occur selectively at one C-X bond over others. Reactivity in oxidative addition often follows the trend C-I > C-Br > C-Cl, but for activated systems, factors such as the electronic properties of the site can influence selectivity. For instance, the C-4 position, being highly activated towards nucleophilic attack, is often the most reactive site in related cross-coupling reactions of polyhalopyridines. mdpi.com
| Reaction Name | Nucleophilic Partner | Typical Product | Key Catalyst/Reagents |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | Aryl- or vinyl-substituted pyridine | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Alkynyl-substituted pyridine | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | Aryl- or vinyl-substituted pyridine | Pd(0) catalyst |
| Heck Coupling | Alkene (e.g., CH₂=CHR) | Alkene-substituted pyridine | Pd(0) catalyst, Base |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.govlibretexts.org This palladium-catalyzed cross-coupling reaction between an organoboron reagent and an organic halide or triflate offers a powerful tool for the functionalization of heterocyclic compounds, including polyhalogenated pyridines. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles and findings from research on analogous polychlorinated pyridines offer significant insights into its expected reactivity.
Research into the Suzuki-Miyaura reaction of polychlorinated pyridines has demonstrated the feasibility of exhaustive alkylation. nih.gov For instance, a novel protocol has been developed that enables the complete substitution of chlorine atoms on polychlorinated pyridines with alkyl groups using alkyl boronic pinacol (B44631) esters. nih.gov A key challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine nitrogen to bind to the metal catalyst, thereby inhibiting its activity. nih.gov To overcome this, sterically encumbered alkyl phosphine (B1218219) ligands are often employed. These bulky ligands promote the formation of mono-coordinated palladium-phosphine complexes, which exhibit accelerated rates of oxidative addition, transmetallation, and reductive elimination. nih.gov
The reaction conditions for the successful Suzuki-Miyaura coupling of polychlorinated pyridines often involve the use of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of these components is critical to achieving high yields and selectivity. For example, the combination of a bulky phosphine ligand like Ad2PnBu with a strong base such as LiOtBu has been shown to facilitate the oxidative addition onto 2-chloro-6-alkylpyridines, leading to exhaustively alkylated products while minimizing side reactions like β-hydride elimination and protodehalogenation. nih.gov
The following table summarizes representative conditions and outcomes for Suzuki-Miyaura reactions on polychlorinated pyridines, which can be extrapolated to predict the behavior of this compound.
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |
| 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane | 2,6-diheptylpyridine | High |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |
Other Metal-Catalyzed Cross-Coupling Approaches
Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling methods have been successfully applied to the functionalization of polyhalopyridines. These reactions offer alternative pathways to introduce diverse substituents onto the pyridine ring, expanding the synthetic utility of compounds like this compound.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.orgnumberanalytics.com This method is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org For polyhalopyridines, the Stille coupling can be employed to selectively form carbon-carbon bonds at specific positions, depending on the relative reactivity of the halogen substituents. The reaction typically utilizes a palladium(0) or palladium(II) catalyst in the presence of a phosphine ligand. numberanalytics.com
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the introduction of alkynyl moieties onto the pyridine nucleus. wikipedia.org It is generally carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org The Sonogashira coupling has been successfully applied to bromocyanofluoro pyridine derivatives, demonstrating its utility for the functionalization of highly substituted and electron-deficient pyridines. soton.ac.uk
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a valuable method for the vinylation of polyhalopyridines. wikipedia.org Variations of the Heck reaction, such as the amino-Heck reaction, have been used to synthesize pyridine compounds through intramolecular cyclization. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes a nickel or palladium catalyst to couple an organozinc reagent with an organic halide. orgsyn.orgnrochemistry.com Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can be advantageous in certain synthetic contexts. nrochemistry.com However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions. nrochemistry.com The Negishi coupling has been shown to be effective for the preparation of bipyridines and can exhibit high functional group tolerance. orgsyn.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction is of significant importance for the synthesis of arylamines and has been applied to dihalopyridine precursors. researchgate.net The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the Buchwald-Hartwig amination. youtube.com Microwave-assisted protocols have been developed to accelerate these reactions, allowing for selective amination at specific positions on the pyridine ring. researchgate.net
The following table provides a comparative overview of these cross-coupling reactions as applied to polyhalopyridines.
| Reaction | Metal Catalyst | Organometallic Reagent | Bond Formed | Key Features |
| Stille Coupling | Palladium | Organotin | C-C | Tolerant of many functional groups; stable reagents. wikipedia.orglibretexts.org |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C (alkynyl) | Mild reaction conditions. wikipedia.org |
| Heck Reaction | Palladium | Alkene | C-C (vinyl) | Forms substituted alkenes. wikipedia.org |
| Negishi Coupling | Palladium/Nickel | Organozinc | C-C | High reactivity of organometallic reagent. orgsyn.orgnrochemistry.com |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Forms arylamines; bulky ligands are key. wikipedia.orgyoutube.com |
Reductive Transformations of Halogenated Pyridines
Reductive transformations of halogenated pyridines, including this compound and its analogs, are crucial for the selective removal of halogen atoms and the introduction of hydrogen. These reactions provide access to less halogenated pyridine derivatives, which can be valuable intermediates in multi-step syntheses. Common reductive methods include catalytic hydrogenation, metal-mediated reductions, and reductive dehalogenation using various reducing agents.
Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of polyhalogenated pyridines, catalytic hydrogenation can lead to the cleavage of carbon-halogen bonds. The choice of catalyst, solvent, and reaction conditions is critical to control the extent of dehalogenation and to achieve selectivity.
Metal-mediated reductions, employing metals such as zinc, tin, or iron in the presence of an acid, are also effective for the dehalogenation of polyhalopyridines. These reactions proceed through single-electron transfer mechanisms and can offer different selectivity patterns compared to catalytic hydrogenation.
Reductive dehalogenation can also be achieved using a variety of hydride-based reducing agents or through electrochemical methods. The regioselectivity of these reactions is often influenced by the electronic properties of the pyridine ring and the nature of the halogen atoms. For instance, halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack and reduction due to the electron-withdrawing nature of the nitrogen atom.
Electrophilic Aromatic Substitution (EAS) in Electron-Deficient Pyridine Systems
Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is notoriously challenging compared to benzene. wikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, the lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. wikipedia.org This makes direct electrophilic substitution on electron-deficient pyridine systems, such as this compound, nearly impossible under standard conditions. wikipedia.org
Due to this electronic mismatch, harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, are often required to force electrophilic substitution on pyridines. chemrxiv.orgnih.gov Even under these forcing conditions, the reactions can suffer from low yields and a lack of regioselectivity. nih.gov
To circumvent these challenges, several alternative strategies have been developed for the functionalization of electron-deficient pyridines:
Pyridine N-Oxide Formation: One of the most effective methods to activate the pyridine ring towards EAS is to first convert it to the corresponding pyridine N-oxide. The N-oxide group is a strong activating group that directs electrophiles to the 2- and 4-positions. After the substitution reaction, the N-oxide can be readily reduced back to the pyridine. wikipedia.org
Metalation-Halogenation Sequences: An alternative to direct EAS is a metalation-halogenation approach. This involves the deprotonation of the pyridine ring using a strong base, followed by quenching with an electrophilic halogen source. However, this method often requires directing groups to achieve regioselectivity. chemrxiv.orgnih.gov
Ring-Opening/Ring-Closing Strategies: A more recent and innovative approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, such as a Zincke imine, which can then undergo facile electrophilic substitution under mild conditions. chemrxiv.orgnih.gov
The following table summarizes the challenges and alternative approaches for EAS on electron-deficient pyridines.
| Method | Description | Advantages | Disadvantages |
| Direct EAS | Reaction with an electrophile under acidic conditions. | Direct functionalization. | Harsh conditions, low yield, poor regioselectivity. chemrxiv.orgnih.gov |
| Pyridine N-Oxide | Formation of N-oxide, EAS, then reduction. | Activates the ring, directs to 2- and 4-positions. wikipedia.org | Requires additional synthetic steps. |
| Metalation-Halogenation | Deprotonation with a strong base, then halogenation. | Can provide access to specific isomers. | Often requires directing groups. chemrxiv.orgnih.gov |
| Ring-Opening/Closing | Formation of an acyclic intermediate for substitution. | Mild conditions, high regioselectivity. chemrxiv.orgnih.gov | Multi-step one-pot procedure. |
Ring-Opening and Ring-Closing Sequences in Pyridine Functionalization
Traditional methods for the functionalization of pyridines often face limitations due to the inherent electron-deficient nature of the ring. A powerful and increasingly utilized strategy to overcome these challenges is the use of ring-opening and ring-closing sequences. This approach temporarily disrupts the aromaticity of the pyridine ring, leading to more reactive acyclic intermediates that can be readily functionalized before the ring is reformed.
A prominent example of this strategy is the use of Zincke intermediates. The classic Zincke reaction involves the ring-opening of a pyridine ring upon treatment with 2,4-dinitrochlorobenzene and a primary amine. More contemporary modifications of this chemistry allow for the conversion of pyridines into acyclic azatriene intermediates, also known as "Zincke imines," under milder conditions. chemrxiv.orgnih.gov This transformation effectively converts the electron-deficient heterocycle into a series of polarized alkenes that are susceptible to electrophilic attack. nih.gov
This ring-opening, functionalization, and ring-closing strategy has been successfully applied to the halogenation of pyridines. chemrxiv.orgnih.gov The acyclic Zincke imine intermediate can undergo highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.org Subsequent ring-closure, often promoted by heating with an amine salt like ammonium (B1175870) acetate, regenerates the pyridine ring, now bearing a halogen at a specific position. chemrxiv.org This method provides a valuable alternative to the often harsh and unselective direct electrophilic halogenation of pyridines. nih.gov
Beyond halogenation, ring-opening and ring-closing sequences have been employed for a variety of other pyridine functionalizations, including arylation and the introduction of other carbon-based substituents. researchgate.net The versatility of the Zincke intermediate allows for its participation in various bond-forming reactions before the pyridine ring is reconstituted. researchgate.net This strategy has also been utilized in skeletal editing, where the pyridine ring is transformed into other heterocyclic or carbocyclic systems. researchgate.net
The following table outlines the key steps in a typical ring-opening/ring-closing sequence for pyridine functionalization via a Zincke intermediate.
| Step | Description | Reagents | Intermediate |
| 1. N-Activation | Activation of the pyridine nitrogen to facilitate nucleophilic attack. | e.g., Triflic anhydride | N-activated pyridinium (B92312) salt |
| 2. Ring-Opening | Nucleophilic attack by an amine to open the pyridine ring. | Secondary amine | Zincke imine (azatriene) |
| 3. Functionalization | Reaction of the acyclic intermediate with an electrophile or other reagent. | e.g., N-halosuccinimide, organometallic reagent | Functionalized acyclic intermediate |
| 4. Ring-Closing | Cyclization to reform the pyridine ring. | e.g., Ammonium acetate, heat | Functionalized pyridine |
Applications in Advanced Organic Synthesis and Chemical Transformations Utilizing 2,3,4,5 Tetrachloro 6 Fluoropyridine
Strategic Building Blocks for Complex Heterocyclic Architectures
2,3,4,5-Tetrachloro-6-fluoropyridine serves as a foundational building block for the construction of more intricate heterocyclic systems. srdorganics.comsigmaaldrich.com The reactivity of its carbon-halogen bonds allows for sequential and regioselective substitution reactions, enabling the assembly of fused ring systems and densely functionalized scaffolds.
The differential reactivity of the C-F bond versus the C-Cl bonds is a key feature. In nucleophilic aromatic substitution (SNAr) reactions, the C-F bond is typically more labile than C-Cl bonds, providing a site for initial, selective functionalization. Subsequent reactions can then target the chloro substituents under different conditions, allowing for a controlled, stepwise elaboration of the molecule. This strategic approach is crucial for building complex heterocyclic architectures where specific placement of substituents is required. For instance, initial displacement of the fluoride (B91410) at the C6 position by a binucleophilic reagent could be followed by an intramolecular cyclization involving one of the chlorine atoms, leading to the formation of bicyclic or polycyclic heterocyclic systems.
Precursors for Diverse Substituted Pyridine (B92270) Derivatives
The primary utility of this compound lies in its role as a precursor to a wide array of substituted pyridine derivatives. nih.govrsc.orgrsc.org The electron-deficient nature of the pyridine ring, enhanced by the five electron-withdrawing halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com
A variety of nucleophiles can be employed to displace the halogen atoms, leading to a diverse range of functionalized pyridines. This reactivity is analogous to that of more commonly studied perhalopyridines like pentafluoropyridine. nih.govresearchgate.netnih.gov In such systems, nucleophilic attack is highly regioselective, preferentially occurring at the C4 (para) and C2/C6 (ortho) positions due to the activating effect of the ring nitrogen. nih.govresearchgate.net For this compound, the C6-F and C2-Cl positions are the most activated sites for nucleophilic attack.
The following table illustrates the types of substituted pyridine derivatives that can be synthesized from this precursor using various nucleophiles, based on established reactivity patterns of polyhalogenated pyridines.
| Nucleophile Type | Example Nucleophile | Potential Product Class |
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | Alkoxy-tetrachloropyridines |
| N-Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Amino-tetrachloropyridines |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Thioether-substituted tetrachloropyridines |
| C-Nucleophiles | Malononitrile, Organolithiums | Carbon-substituted tetrachloropyridines |
These reactions enable the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this single precursor.
Central Role in the Synthesis of Fluorinated Organic Compounds
The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and biological activity. cas.cnnih.gov this compound is an important intermediate and building block in organofluorine chemistry. researchgate.net
Its utility stems from two main aspects:
As a Fluorinated Building Block: The compound itself can be incorporated into a larger molecular framework, thereby introducing a fluorinated pyridine moiety. The fluorine atom at the C6 position can influence the electronic properties and conformation of the final molecule.
As a Precursor via Halogen Exchange (HALEX): It can be used as a starting material to synthesize more highly fluorinated pyridines. By reacting it with a fluoride source, such as potassium fluoride, one or more of the chlorine atoms can be replaced by fluorine. This step-wise fluorination allows for the controlled synthesis of various chlorofluoropyridines, which are themselves valuable intermediates.
The synthesis of tetrafluoropyridine derivatives from polychlorinated precursors is a well-established industrial method, highlighting the importance of intermediates like this compound. google.com
Late-Stage Functionalization Strategies for Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late step in the synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govchem-station.comcharnwooddiscovery.com The reactivity of this compound makes its derivatives suitable for LSF approaches.
A complex molecule containing a tetrachloropyridyl moiety (derived from the parent compound by displacement of the fluorine) offers multiple sites (the four C-Cl bonds) for late-stage diversification. By selecting appropriate reaction conditions, each chlorine atom can be targeted for substitution, allowing for the introduction of new functional groups without needing to redesign the entire synthesis from the beginning. researchgate.netunimi.it This approach accelerates the exploration of the chemical space around a lead compound.
For example, a drug candidate containing the 2,3,4,5-tetrachloropyridyl group could be subjected to various nucleophilic substitution or cross-coupling reactions to generate a library of derivatives, each with a unique substituent at a specific position on the pyridine ring.
Derivatization Reactions for Expanding Synthetic Utility
Derivatization reactions are used to convert a chemical compound into a product of similar chemical structure, called a derivative. mdpi.com For this compound, derivatization primarily involves nucleophilic substitution of its halogen atoms to install handles for further chemical transformations.
For instance, the initial substitution of the fluoride or a chloride with a nucleophile containing a protected functional group (e.g., a protected amine or alcohol) yields a new derivative. Subsequent deprotection reveals the functional group, which can then participate in a wide range of other reactions, such as amide couplings, esterifications, or cross-coupling reactions. This two-step process significantly expands the synthetic utility of the original building block.
The table below outlines potential derivatization strategies to introduce versatile functional groups.
| Initial Nucleophile | Installed Group | Subsequent Reaction | Resulting Structure |
| 4-Aminophenol | -O-Ph-NH₂ | Amide Coupling | Pyridyl-oxy-anilides |
| Sodium borohydride | Hydride substitution | N/A | Reduced chlorofluoropyridines |
| Ethylene glycol | -O-CH₂CH₂-OH | Oxidation, Esterification | Pyridyl-oxy-acetic acids/esters |
These derivatization reactions transform the simple polychlorofluoropyridine scaffold into a multifunctional platform, enabling its integration into more complex synthetic routes and the creation of diverse molecular libraries.
Future Research Directions and Overarching Challenges in 2,3,4,5 Tetrachloro 6 Fluoropyridine Research
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the field is the development of environmentally benign and efficient synthetic routes to 2,3,4,5-tetrachloro-6-fluoropyridine and its derivatives. Traditional methods for producing polyhalogenated pyridines often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that generate significant waste. nih.govchemicalbook.com The principles of green chemistry are increasingly guiding the development of new synthetic pathways. mdpi.comrsc.org
Future research will likely prioritize:
Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials to form complex pyridine (B92270) structures in a single step, thereby reducing waste and improving efficiency. nih.govnih.gov
Solvent-Free and Alternative Solvent Methodologies: Exploring solventless reaction conditions or the use of greener solvents like water or ionic liquids to minimize environmental impact. nih.govrsc.org
Catalytic Systems: Developing novel heterogeneous and homogeneous catalysts that can facilitate the synthesis with higher selectivity and under milder conditions. nih.gov This includes metal-based catalysts, organo-catalysts, and photoredox catalysts. nih.gov
Energy-Efficient Methods: Utilizing microwave-assisted or mechanochemical approaches to reduce reaction times and energy consumption compared to conventional heating. nih.gov
The overarching goal is to create synthetic protocols that are not only high-yielding and versatile but also economically viable and sustainable on an industrial scale. rsc.orggoogle.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridines
| Feature | Conventional Methods | Sustainable/Green Methods |
|---|---|---|
| Solvents | Often toxic and volatile organic solvents | Solvent-free, water, or biodegradable solvents mdpi.comnih.gov |
| Catalysts | Often stoichiometric, non-reusable reagents | Reusable heterogeneous or organo-catalysts nih.gov |
| Energy | High temperatures, long reaction times | Microwave, ultrasound, mechanochemistry nih.gov |
| Waste | Significant generation of by-products | Atom-economical, reduced waste streams rsc.org |
| Efficiency | Often multi-step procedures with purification | One-pot, multicomponent reactions nih.govnih.gov |
Exploration of Undiscovered Reactivity Patterns and Selectivities
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The distinct electronic properties conferred by the nitrogen heteroatom and the multiple halogen substituents create a complex reactivity profile. While the general hierarchy of substitution is known (position 4 being the most activated), the subtle interplay of steric and electronic effects allows for selective functionalization. nih.govresearchgate.net
Future research in this area should focus on:
Selective C-F vs. C-Cl Bond Activation: Developing methodologies that can selectively target either the C-F bond or one of the C-Cl bonds. This would dramatically increase the synthetic utility of the molecule by allowing for stepwise, site-specific introductions of different functional groups.
Reactions with Novel Nucleophiles: Investigating the reactions of this compound with a broader range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to synthesize new classes of pyridine derivatives. nih.govresearchgate.netnih.gov
Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the various positions on the pyridine ring. This remains a challenge due to the potential for catalyst deactivation and competing SNAr reactions.
Unconventional Reaction Conditions: Exploring reactivity under photochemical, electrochemical, or high-pressure conditions to access reaction pathways that are not feasible under standard thermal conditions. mdpi.com
A deeper understanding of these reactivity patterns will unlock the full potential of this compound as a versatile synthetic intermediate.
Advanced Computational Modeling for Complex Polyhalopyridine Transformations
The complexity of reaction pathways and the subtle factors governing regioselectivity in polyhalogenated pyridines make them ideal candidates for investigation using advanced computational methods. nih.gov Density Functional Theory (DFT) and other quantum chemistry techniques can provide invaluable insights into the electronic structure, reaction mechanisms, and transition states of these transformations. mdpi.comnih.govresearchgate.net
Key areas for future computational research include:
Predictive Reactivity Models: Developing robust computational models that can accurately predict the site of nucleophilic attack on this compound and related compounds under various conditions and with different nucleophiles.
Mechanism Elucidation: Using computational tools to map out the detailed energy profiles of complex, multi-step reactions, including identifying key intermediates and transition states. This can help explain experimentally observed selectivities and guide the design of new reactions. nih.gov
Solvent and Catalyst Effects: Modeling the explicit role of solvent molecules and catalysts in the reaction mechanism to better understand their influence on reaction rates and outcomes.
In Silico Design: Utilizing computational screening to design new polyhalopyridine derivatives with tailored electronic properties for specific applications in materials science or medicinal chemistry.
Integrating computational modeling with experimental work will accelerate the discovery and optimization of new synthetic methodologies and applications for these complex molecules. mdpi.com
Table 2: Applications of Computational Modeling in Polyhalopyridine Research
| Research Area | Computational Technique | Potential Insights |
|---|---|---|
| Reactivity Prediction | DFT, Electrostatic Potential Mapping | Identification of most electrophilic sites, prediction of regioselectivity researchgate.net |
| Mechanism Studies | Transition State Searching, IRC Calculations | Elucidation of reaction pathways, rationalization of product formation nih.gov |
| Spectroscopic Analysis | TD-DFT, NMR Chemical Shift Prediction | Assignment of complex spectra, correlation of structure and properties nih.gov |
| Catalyst Design | Molecular Dynamics, QM/MM Methods | Understanding catalyst-substrate interactions, designing more efficient catalysts |
Strategic Integration into Broader Chemical Syntheses and Methodologies
As a highly functionalized scaffold, this compound is a valuable building block for constructing more complex molecular architectures. sigmaaldrich.comsrdorganics.comsigmaaldrich.com Its utility stems from the ability to sequentially replace the halogen atoms, allowing for the controlled, three-dimensional elaboration of the pyridine core.
Future work will focus on the strategic incorporation of this compound into:
Medicinal and Agrochemical Chemistry: Using the polychlorofluoropyridine core as a template for the synthesis of novel bioactive compounds. The presence of multiple halogens can significantly influence properties like lipophilicity and metabolic stability. mdpi.comnih.gov
Materials Science: Synthesizing advanced materials such as fluoropolymers, liquid crystals, and organic electronics. The rigid, electron-deficient pyridine ring can impart desirable thermal, chemical, and electronic properties. mdpi.comnih.gov
Development of Chemical Probes and Ligands: Creating tailored ligands for catalysis or functional probes for chemical biology by leveraging the site-selective functionalization of the pyridine ring.
Combinatorial Chemistry: Employing this compound as a central scaffold for the rapid generation of diverse libraries of substituted pyridines for high-throughput screening.
The strategic use of this and other polyhalogenated building blocks is crucial for advancing synthetic chemistry and discovering new molecules with unique functions. nih.gov
Q & A
Q. How is 2,3,4,5-tetrachloro-6-fluoropyridine structurally characterized, and what challenges arise due to its halogen-rich composition?
Structural elucidation typically employs X-ray crystallography, but the high chlorine/fluorine content complicates data refinement. SHELXL is widely used for small-molecule refinement despite challenges with heavy-atom scattering . Nuclear magnetic resonance (NMR) spectroscopy, particularly and DEPT, helps resolve substitution patterns, though signal splitting from adjacent halogens may require advanced decoupling techniques .
Q. What synthetic routes are reported for introducing fluorine into polychlorinated pyridines?
Fluorination often involves halogen exchange (Halex reactions) using KF or CsF in polar aprotic solvents. For example, Chambers et al. (2005) demonstrated selective fluorination in chlorinated pyridines via nucleophilic aromatic substitution under controlled temperatures (80–120°C) . Competing side reactions (e.g., dehalogenation) necessitate precise stoichiometry and inert atmospheres.
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound’s toxicity profile (e.g., potential respiratory and dermal hazards) mandates PPE, including nitrile gloves and fume hoods. Waste disposal must adhere to halogenated organic waste guidelines, as improper handling risks environmental persistence .
Advanced Research Questions
Q. How does the electronic effect of fluorine influence reactivity in polychlorinated pyridines?
Fluorine’s strong electron-withdrawing nature activates the pyridine ring for nucleophilic substitution at specific positions. Density functional theory (DFT) calculations suggest that the C-6 fluorine in this compound deactivates adjacent carbons, directing nucleophiles to C-2 or C-4 positions . Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates) supports these predictions .
Q. What strategies resolve regioselectivity conflicts during derivatization of this compound?
Regioselective functionalization is achieved through protective group strategies. For instance, sulfonation at C-3 using SO/HSO followed by Suzuki coupling at C-4 enables controlled derivatization. High-resolution mass spectrometry (HRMS) and X-ray diffraction are critical for confirming product structures .
Q. How can conflicting solubility or stability data for this compound be reconciled across studies?
Discrepancies often arise from impurities (e.g., residual chlorinated byproducts) or solvent effects. Purity assessment via GC-MS with electron-capture detection (ECD) is recommended. Stability studies under varying pH and temperature conditions (e.g., 25–60°C) reveal degradation pathways, such as hydrolytic defluorination .
Q. What role does this compound play in studying environmental persistence of halogenated aromatics?
Its structural similarity to persistent organic pollutants (e.g., polychlorinated biphenyls) makes it a model compound for degradation studies. Aerobic microbial assays using Sphingomonas spp. show partial dechlorination, tracked via LC-MS/MS, with fluorine retarding full mineralization .
Methodological Guidance
Q. Which analytical techniques are optimal for quantifying trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
